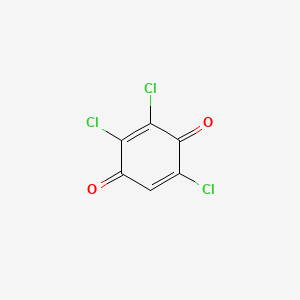

2,3,5-Trichloro-1,4-benzoquinone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401085. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFNQTZBTVALRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073220 | |

| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-85-5 | |

| Record name | Trichloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUC2PJ5B2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trichloro-1,4-benzoquinone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trichloro-1,4-benzoquinone, a halogenated aromatic compound of interest in various chemical and biological research fields. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its potential biological activities, including its role as a potential modulator of cellular signaling pathways. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 634-85-5 , is a yellow crystalline solid. Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at opposite ends (positions 1 and 4) and three chlorine atoms attached to the ring at positions 2, 3, and 5.[1] The presence of electronegative chlorine atoms and the conjugated diketone system are key to its chemical reactivity.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 634-85-5 | [1][2][3] |

| Molecular Formula | C₆HCl₃O₂ | [2][3] |

| Molecular Weight | 211.43 g/mol | [3] |

| Melting Point | 169-170 °C | [4] |

| Boiling Point | 255.3 °C at 760 mmHg | [2] |

| Density | 1.69 g/cm³ | [2] |

| Flash Point | 105 °C | [2] |

| Appearance | Yellow crystalline solid | [2] |

| LogP | 1.95010 | [2] |

Synthesis and Reactivity

Halogenated benzoquinones are of considerable importance in modern chemical science due to their enhanced reactivity and biological activity compared to their non-halogenated forms.[1] This makes them valuable as building blocks in organic synthesis.[1]

Synthesis

The synthesis of this compound can be achieved through the chlorination of 1,4-benzoquinone or its derivatives.[1] One specific method involves the oxidative demethylation of methoxy-substituted precursors, such as 2,3,5-trichloro-1,4-dimethoxybenzene, using boron tribromide in dichloromethane, which yields the compound in high purity.[1]

The following is a representative protocol for the synthesis of a chlorinated p-benzoquinone, which can be adapted for this compound. This specific example details the preparation of 2,6-dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol.

Materials:

-

2,4,6-Trichlorophenol

-

Methanol

-

5% Dilute Nitric Acid

-

Oxygen Gas

-

1000 mL closed four-neck reaction flask

-

2000 mL sealed four-neck reaction flask

Procedure:

-

In a 1000 mL closed four-neck reaction flask, add 600 g of methanol and 197.5 g of 2,4,6-trichlorophenol. Stir the solution to dissolve the solid.

-

In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

-

Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.

-

Pass oxygen gas at 2 atm through the reaction mixture.

-

Maintain the reaction temperature at 20 °C and stir for 2 hours.

-

After the reaction is complete, the chlorinated-p-benzoquinone product is obtained by filtration.[4]

Synthesis workflow for a chlorinated p-benzoquinone.

Reactivity

The three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increase its electron affinity, making it a stronger oxidizing agent compared to the parent 1,4-benzoquinone.[1] This enhanced electrophilicity makes the quinone ring susceptible to nucleophilic attack. The chlorine atoms can be sequentially replaced, providing a pathway to construct highly functionalized quinone systems.[1] These substitution reactions are fundamental for building complex molecular architectures, including precursors for antimicrobial and cytotoxic agents.[1]

Biological Activity and Potential Applications in Drug Development

While research specifically on this compound is limited, the biological activities of related halogenated benzoquinones provide strong indications of its potential. Polyhalogenated benzoquinones have been noted for their inhibitory effects on certain enzymes.[1]

Cytotoxicity and Anticancer Potential

Tetrachloro-1,4-benzoquinone (TCBQ), a closely related compound, is known to be genotoxic and potentially carcinogenic.[3] As an electrophilic molecule, TCBQ can form adducts with deoxyguanosine in DNA, leading to genotoxic effects.[3] Studies have shown that TCBQ exhibits cell-type-specific effects on intracellular reactive oxygen species (ROS) production, apoptosis, and cytotoxicity in human breast cancer cells.[3] For instance, in MCF7 cells, TCBQ induced ROS reduction, apoptosis, and cytotoxicity.[3] This suggests that chlorinated benzoquinones could be explored for their potential as anticancer agents, with their efficacy likely depending on the specific cancer cell type.

The following is a general protocol for assessing the cytotoxicity of a compound like this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF7, Sk-Br-3, MDA-MB-231)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound

-

DMSO (for dissolving the compound)

-

Cytotoxicity detection reagent (e.g., MTT, CellTox™ Green)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Measurement: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

General workflow for a cytotoxicity assay.

Modulation of Signaling Pathways

The parent compound, 1,4-benzoquinone (BQ), has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[3] This activation leads to increased cell proliferation.[3] The mechanism involves BQ-induced ROS production, which in turn leads to the phosphorylation of ERK1/2 proteins.[3] Given that chlorinated benzoquinones are also strong oxidizing agents, it is plausible that this compound could exert its biological effects through a similar ROS-mediated activation of signaling pathways like ERK/MAPK. Further research is needed to confirm this hypothesis for the trichlorinated derivative.

Proposed signaling pathway for 1,4-benzoquinone.

Conclusion

This compound is a reactive halogenated quinone with potential for applications in organic synthesis and as a scaffold for the development of new therapeutic agents. Its physicochemical properties are well-defined, and several synthetic routes have been established. Based on the biological activities of related compounds, it is a promising candidate for further investigation into its cytotoxic effects on cancer cells and its ability to modulate key cellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. This compound | 634-85-5 | Benchchem [benchchem.com]

- 2. 2,3-Dichloro-1,4-benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 3. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 2,3,5-Trichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a halogenated aromatic compound belonging to the quinone family. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. The addition of electron-withdrawing halogen atoms, such as chlorine, to the benzoquinone structure significantly enhances its chemical reactivity and biological activity compared to the parent 1,4-benzoquinone.[1] This increased reactivity makes this compound a valuable intermediate and building block in organic synthesis for the construction of more complex molecules, including precursors for potential antimicrobial and cytotoxic agents.[1] Its strong oxidizing properties, a result of the electron-withdrawing nature of the three chlorine atoms, also make it a subject of interest in electrochemistry and materials science.[1]

Core Physical and Chemical Properties

This compound presents as a yellow crystalline solid.[2] Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at the 1 and 4 positions and three chlorine atoms at the 2, 3, and 5 positions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 634-85-5 | [1] |

| Molecular Formula | C₆HCl₃O₂ | [2] |

| Molecular Weight | 211.4 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 169-170 °C | [2] |

| Boiling Point | 255.3 °C at 760 mmHg | [2] |

| Density | 1.69 g/cm³ | [2] |

| Flash Point | 105 °C | [2] |

| Solubility | Soluble in chloroform and ligroin (for recrystallization) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Exhibits a single, simple signal for the lone proton on the quinone ring at the C6 position. This proton is significantly deshielded and appears in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms.[1] |

| ¹³C NMR | The spectrum shows six distinct signals, corresponding to the six unique carbon environments within the molecule (two carbonyl carbons and four sp² carbons of the ring). |

| Mass Spectrometry (MS) | The mass spectrum is characterized by a distinct isotopic pattern for the molecular ion peak (M⁺) and its fragments. This is due to the presence of three chlorine atoms, which have two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] Common fragmentation pathways include the loss of carbon monoxide (CO) and chlorine radicals (Cl•).[1] |

| Infrared (IR) Spectroscopy | The IR spectrum would prominently feature strong absorption bands characteristic of the C=O (carbonyl) groups of the quinone ring, typically in the range of 1650-1700 cm⁻¹. Absorptions for the C=C double bonds and C-Cl bonds would also be present. |

Experimental Protocols

Synthesis: Chlorination of Hydroquinone (Adapted from Tetrachloro-1,4-benzoquinone Synthesis)

While this compound is often an intermediate in the synthesis of the fully chlorinated tetrachloro-1,4-benzoquinone, its synthesis can be achieved by carefully controlling the chlorination of hydroquinone. The following is an adapted, illustrative protocol based on procedures for preparing highly chlorinated quinones.[2][3]

Objective: To synthesize this compound by the controlled chlorination of hydroquinone.

Materials:

-

Hydroquinone

-

Concentrated Hydrochloric Acid (30-37%)

-

Chlorine Gas (Cl₂)

-

Iron(III) chloride (FeCl₃) as a catalyst (optional)

-

Water

-

Nitrogen gas for inert atmosphere

Procedure:

-

A multi-necked, jacketed glass reactor is charged with a 4- to 6-fold molar quantity of concentrated hydrochloric acid relative to the total amount of hydroquinone to be used. A catalytic amount of FeCl₃ can be added.

-

The system is flushed with nitrogen.

-

An initial portion of hydroquinone (approx. 1/3 of the total) is added to the stirred hydrochloric acid.

-

Chlorine gas is introduced into the solution at a controlled rate, maintaining the temperature between 20-50°C. The reaction is exothermic and requires cooling.

-

The reaction mixture will form a suspension, which may change in color and consistency.

-

The remaining hydroquinone is added portion-wise while continuing the introduction of chlorine gas.

-

To control the reaction and avoid over-chlorination to the tetrachloro- derivative, the total molar equivalent of chlorine gas should be carefully metered (theoretically 3 moles of Cl₂ per mole of hydroquinone, though empirical adjustment is necessary).

-

The temperature is gradually raised to 80-90°C towards the end of the reaction to ensure completion.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired trichloro- product and minimize byproducts.

-

Once the reaction is deemed complete, the mixture is cooled to room temperature.

-

The solid product is isolated by filtration, washed with cold water to remove excess acid, and then dried under vacuum.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent, such as chloroform or ligroin.[2]

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified yellow crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Experimental and Logical Workflows

The general process for synthesizing, purifying, and analyzing this compound can be visualized as a straightforward workflow.

Biological Activity and Signaling Pathways

Halogenated benzoquinones are recognized for their heightened biological activity, which stems from their enhanced reactivity.[1] While specific pathways for this compound are not extensively documented in readily available literature, studies on the closely related compound tetrachloro-p-benzoquinone (TCBQ) provide significant insight into a likely mechanism of action.

Research has shown that TCBQ can trigger inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway . This pathway is a critical component of the innate immune system. The study indicated that TCBQ exposure leads to an increased expression of TLR4 and its key downstream adaptor protein, MyD88 (Myeloid differentiation primary response 88).

The proposed mechanism involves the following steps:

-

Recognition: TCBQ (the agonist) is recognized by the TLR4 receptor complex on the cell surface, which includes the co-receptors MD-2 and CD14.

-

Complex Formation: This recognition leads to the formation of an activated TLR4/MD-2/CD14 complex.

-

Adaptor Recruitment: The activated receptor complex recruits intracellular adaptor proteins. The primary pathway involves the recruitment of MyD88.

-

Downstream Kinase Activation: The MyD88-dependent pathway leads to the phosphorylation and activation of MAP kinases (MAPK), such as JNK, p38, and ERK.

-

Transcription Factor Activation: These kinases, in turn, activate transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Inflammatory Response: Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, leading to the release of cytokines (e.g., TNF-α, IL-1β, IL-6), which mediate the inflammatory response.

Given the structural similarity, it is highly plausible that this compound could engage in similar biological interactions.

References

Synthesis of 2,3,5-Trichloro-1,4-benzoquinone from Hydroquinone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3,5-Trichloro-1,4-benzoquinone from hydroquinone. The synthesis is a two-step process involving the initial oxidation of hydroquinone to 1,4-benzoquinone, followed by the controlled chlorination of the resulting 1,4-benzoquinone. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Overview

The overall synthesis pathway involves two primary transformations:

-

Oxidation: Hydroquinone is first oxidized to form the intermediate, 1,4-benzoquinone. This is a common and well-established reaction in organic chemistry.

-

Chlorination: The 1,4-benzoquinone is then subjected to electrophilic chlorination to yield the desired this compound. Careful control of reaction conditions is crucial to achieve the desired degree of chlorination and avoid the formation of tetrachlorinated byproducts.

The fundamental structure of this compound consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at positions 1 and 4, and three chlorine atoms attached at positions 2, 3, and 5.[1] The presence of these electronegative chlorine atoms significantly influences the chemical reactivity of the quinone ring.[1]

Experimental Protocols

Step 1: Oxidation of Hydroquinone to 1,4-Benzoquinone

This step can be achieved using various oxidizing agents. A common laboratory-scale method utilizes potassium dichromate and sulfuric acid.

Experimental Protocol:

-

In a 25 ml beaker, dissolve 0.5 g of hydroquinone in 5 ml of distilled water. Heat the mixture gently on a wire gauze to obtain a clear solution.[2]

-

In a separate conical flask, dissolve 1 g of potassium dichromate (K₂Cr₂O₇) in 10 ml of water and carefully add 1 ml of concentrated sulfuric acid (H₂SO₄).[2]

-

Cool the conical flask containing the dichromate solution in an ice water bath.[2]

-

With constant shaking, add the hydroquinone solution dropwise to the ice-cold dichromate solution over a period of 30 minutes. It is crucial to maintain the reaction temperature below 20°C.[2]

-

After the addition is complete, continue to shake the mixture for an additional 10 minutes.[2]

-

Yellow crystals of 1,4-benzoquinone will separate out from the solution.[2]

-

Collect the crystals by filtration using a Buchner funnel and allow them to dry. Note that washing with water should be avoided as the product is water-soluble.[2]

-

For purification, the crude product can be recrystallized from ethyl alcohol.[2]

Quantitative Data for Oxidation:

| Parameter | Value | Reference |

| Hydroquinone | 0.5 g | [2] |

| Potassium Dichromate | 1.0 g | [2] |

| Concentrated H₂SO₄ | 1.0 ml | [2] |

| Water (for hydroquinone) | 5 ml | [2] |

| Water (for dichromate) | 10 ml | [2] |

| Reaction Temperature | < 20°C | [2] |

| Reaction Time | 40 minutes | [2] |

| Typical Yield | ~83% | [2] |

Step 2: Chlorination of 1,4-Benzoquinone to this compound

The chlorination of 1,4-benzoquinone to its trichloro-derivative is a more complex process that requires careful control to prevent over-chlorination to tetrachloro-1,4-benzoquinone (chloranil). The following protocol is inferred from procedures for the synthesis of chloranil, where this compound is an intermediate.

Experimental Protocol:

This procedure is a multi-stage process involving the progressive introduction of chlorine gas.

First Stage:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser, introduce a portion of the 1,4-benzoquinone into a 4- to 6-fold molar amount of 20 to 37% aqueous hydrochloric acid. The solution should also contain catalytic amounts of iron(III) ions and an anionic dispersant.

-

Introduce 1.5 to 2.0 times the molar amount of chlorine gas into the solution at a temperature of 40 to 90°C.

Second Stage:

-

Add the remaining portion of the 1,4-benzoquinone, either as a solid or in solution.

-

Introduce another 1.5 to 2.0 times the molar amount of chlorine gas.

-

During this stage, the concentration of hydrochloric acid should be maintained at approximately 23-25% by the addition of water.

Third Stage (Controlled Chlorination):

-

To favor the formation of the trichloro- derivative and minimize over-chlorination, the temperature and chlorine concentration in this final stage are critical.

-

Further, introduce chlorine gas (a molar amount less than that for tetrachloro- formation would be required) and dilute with water to a final hydrochloric acid concentration of 20 to 22%.

-

The temperature is raised to 100 to 107°C. The progress of the reaction should be monitored by techniques such as HPLC to determine the optimal point to stop the reaction when the concentration of this compound is at its maximum.

Quantitative Data for Chlorination (Adapted from Tetrachloro-1,4-benzoquinone synthesis):

| Parameter | Value/Range | Reference |

| Molar ratio of HCl to Hydroquinone | 4-6 : 1 | |

| HCl Concentration | 20-37% | |

| Molar ratio of Chlorine to Hydroquinone | 1.5-2.0 (in stages) | |

| Temperature (Stage 1 & 2) | 40-90°C | [3] |

| Temperature (Stage 3) | 103-106°C | [3] |

| Catalyst | Iron(III) ions | |

| Additive | Anionic dispersant |

Note: The precise quantities of chlorine and reaction times for the targeted synthesis of this compound would need to be optimized experimentally to maximize the yield of the desired product and minimize the formation of tetrachlorobenzoquinone.

Experimental Workflow and Signaling Pathways

The chlorination of 1,4-benzoquinone proceeds via an electrophilic substitution mechanism. The chlorine molecule is polarized by the acidic medium, and the electron-rich quinone ring attacks the electrophilic chlorine atom. This is followed by the loss of a proton to restore aromaticity, resulting in a chlorinated benzoquinone. This process is repeated until the desired degree of chlorination is achieved.

Concluding Remarks

The synthesis of this compound from hydroquinone is a feasible two-step process. While the initial oxidation of hydroquinone is straightforward, the subsequent chlorination requires careful control of reaction parameters, including temperature, reaction time, and the stoichiometry of the chlorinating agent, to achieve a high yield of the desired trichlorinated product and minimize the formation of over-chlorinated species. The provided protocols and data serve as a comprehensive guide for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of the chlorination step may be necessary to achieve the desired purity and yield for specific applications.

References

An In-depth Technical Guide to the Chlorination of 1,4-Benzoquinone for the Synthesis of Trichlorobenzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trichlorobenzoquinone through the chlorination of 1,4-benzoquinone. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate the replication and further investigation of this important chemical transformation. Halogenated benzoquinones are a significant class of organic compounds, serving as versatile intermediates in the synthesis of more complex molecules and exhibiting notable biological activities.[1]

Introduction

The progressive chlorination of 1,4-benzoquinone leads to a series of chlorinated derivatives, with trichlorobenzoquinone being a key intermediate in various synthetic pathways. The addition of chlorine atoms to the benzoquinone ring enhances its reactivity and modifies its electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1] The fundamental structure of the target compound, 2,3,5-trichloro-1,4-benzoquinone, consists of a cyclohexadiene-1,4-dione ring with chlorine atoms at the 2, 3, and 5 positions.[1]

Reaction Mechanism and Signaling Pathway

The chlorination of 1,4-benzoquinone proceeds via a stepwise electrophilic substitution mechanism. The electron-rich double bonds of the quinone ring are susceptible to attack by an electrophilic chlorine species. The reaction typically does not require a Lewis acid catalyst, which is often necessary for the halogenation of less reactive aromatic compounds, as the quinone ring is already activated.

The process can be visualized as a sequential addition of chlorine atoms, with each addition slightly deactivating the ring towards further substitution. This allows for the potential to isolate intermediates, although controlling the degree of chlorination to selectively obtain trichlorobenzoquinone can be challenging.

Caption: Stepwise chlorination of 1,4-benzoquinone.

Experimental Protocols

While many published procedures focus on the exhaustive chlorination to tetrachlorobenzoquinone (chloranil), the synthesis of trichlorobenzoquinone can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time. The following is a generalized protocol derived from procedures for the synthesis of chlorinated quinones.

Materials:

-

1,4-Benzoquinone

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine Gas (Cl₂)

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas scrubber (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas scrubber, a suspension of 1,4-benzoquinone in concentrated hydrochloric acid is prepared.

-

Chlorination: Chlorine gas is bubbled through the stirred suspension at a controlled rate. The reaction temperature is typically maintained between 20°C and 80°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to stop the reaction to maximize the yield of trichlorobenzoquinone.

-

Work-up: Once the desired level of chlorination is achieved, the introduction of chlorine gas is stopped, and the reaction mixture is cooled to room temperature. The mixture is then poured into a larger volume of cold water to precipitate the chlorinated benzoquinones.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure to yield a crude mixture of chlorinated benzoquinones. This mixture can then be purified by column chromatography or fractional crystallization to isolate the trichlorobenzoquinone.

Caption: General experimental workflow for the synthesis of trichlorobenzoquinone.

Data Presentation

The following tables summarize key quantitative data for the starting material and the desired product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 | Yellow crystalline solid | 115 |

| 2,3,5-Trichlorobenzoquinone | C₆HCl₃O₂ | 211.42 | Yellow solid | 169-171 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single signal for the lone proton on the quinone ring, significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms.[1] |

| ¹³C NMR | Six distinct carbon signals corresponding to the different carbon environments in the molecule.[1] |

| IR Spectroscopy | Characteristic C=O stretching vibrations for the quinone carbonyl groups, C=C stretching vibrations within the ring, and strong C-Cl stretching modes. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 211.42 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Safety Considerations

Chlorine gas is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated hydrochloric acid is also corrosive and should be handled with care. The chlorinated benzoquinone products should be considered as potential irritants and handled accordingly.

Conclusion

The chlorination of 1,4-benzoquinone is a fundamental reaction for the synthesis of various chlorinated quinones. By carefully controlling the reaction parameters, it is possible to achieve a good yield of trichlorobenzoquinone. This guide provides the necessary information for researchers to undertake this synthesis and utilize the product in further chemical and biological studies. The provided data and protocols should serve as a solid foundation for the successful execution of this important transformation.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,3,5-Trichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trichloro-1,4-benzoquinone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

NMR spectroscopy is a powerful tool for confirming the substitution pattern of this compound.

¹H NMR: The proton NMR spectrum is anticipated to be simple, displaying a single signal for the lone proton on the quinone ring at the C6 position.[1] This proton is significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms, resulting in a chemical shift in the downfield region of the spectrum.[1]

¹³C NMR: The carbon NMR spectrum provides more detailed structural information by identifying the six unique carbon environments in the molecule.[1] The two carbonyl carbons (C1 and C4) are expected to resonate at the lowest field. The three chlorine-substituted carbons (C2, C3, and C5) will have chemical shifts influenced by the electronegative chlorine atoms. The remaining carbon (C6), which is bonded to the single hydrogen, will exhibit a chemical shift characteristic of a vinyl carbon within the conjugated system.[1]

Table 1: Predicted NMR Data for this compound [1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | Singlet | H6 |

| ¹³C | ~175-180 | Singlet | C1, C4 (Carbonyls) |

| ¹³C | ~140-150 | Singlet | C2, C3, C5 (C-Cl) |

| ¹³C | ~135-145 | Doublet | C6 (C-H) |

Note: The table presents expected values based on the analysis of similar halogenated quinone structures.[1]

The IR spectrum of this compound is characterized by absorptions arising from its functional groups. The most prominent bands are expected from the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds. The stretching vibrations of the carbon-carbon double bonds within the quinone ring are also IR-active.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Carbonyl) | 1650-1700 | Strong, sharp absorption due to symmetric and antisymmetric stretching. |

| C=C (Quinone Ring) | 1550-1650 | Stretching vibrations. |

| C-Cl (Carbon-Chlorine) | 600-800 | Strong absorptions in the fingerprint region. |

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. A key feature in the mass spectrum is the distinct isotopic pattern resulting from the presence of three chlorine atoms.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which leads to a characteristic cluster of peaks for the molecular ion and its fragments.[1]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆HCl₃O₂ |

| Molecular Weight | 211.43 g/mol |

| Expected Fragmentation | |

| [M]+ | Molecular ion with characteristic isotopic pattern for 3 Cl atoms. |

| [M-CO]+ | Loss of a carbon monoxide molecule.[1] |

| [M-Cl]+ | Loss of a chlorine atom. |

| [M-CO-Cl]+ | Subsequent loss of CO and Cl. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H spectrum and identify the chemical shifts for all signals.

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.[3] The sample is then heated to induce volatilization.[3]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution of chlorine-containing fragments should be carefully examined.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3,5-Trichloro-1,4-benzoquinone

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5-trichloro-1,4-benzoquinone, tailored for researchers, scientists, and professionals in drug development. This document outlines the spectral characteristics, a detailed experimental protocol for spectral acquisition, and an analysis of the structural influences on the observed spectrum.

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and material science. The structural elucidation of this molecule is critical for its application, and 1H NMR spectroscopy serves as a primary analytical technique for its characterization. Due to its unique substitution pattern, the 1H NMR spectrum is notably simple, providing a clear signature for the single proton on the quinone ring.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound is characterized by a single resonance, corresponding to the lone proton at the C6 position. The electron-withdrawing nature of the three chlorine atoms and the two carbonyl groups significantly deshields this proton, causing its signal to appear in the downfield region of the spectrum.

Quantitative Data Summary

The predicted 1H NMR spectral data for this compound is summarized in the table below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.0 - 7.5[1] | Singlet[1] | Not Applicable | H6 |

Note: This data is based on predicted values. Experimental values may vary slightly based on solvent and other experimental conditions.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

-

Sample: this compound (purity >95%)

-

Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: 5 mm high-precision NMR tube.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Ancillary Equipment: Micropipette, analytical balance, vortex mixer.

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

3.3. Instrument Parameters and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 (depending on sample concentration).

-

Relaxation Delay (d1): 5 seconds.

-

Acquisition Time (aq): Approximately 4 seconds.

-

Spectral Width (sw): 0 to 12 ppm.

-

-

Acquire the Free Induction Decay (FID).

3.4. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signal corresponding to the H6 proton.

-

Analyze the multiplicity and determine the absence of coupling.

Visualization of Structural Influences

The chemical shift of the H6 proton in this compound is a direct consequence of the electronic environment created by the substituents on the benzoquinone ring. A diagram illustrating these influences is provided below.

Caption: Influence of electron-withdrawing groups on the 1H NMR chemical shift of H6.

This diagram illustrates the logical relationship between the molecular structure and the observed 1H NMR spectrum. The electronegative chlorine atoms and the carbonyl groups withdraw electron density from the aromatic ring, leading to a deshielding effect on the H6 proton. This deshielding results in the resonance of the H6 proton at a higher chemical shift (downfield) in the 1H NMR spectrum.

References

13C NMR Analysis of Substituted Benzoquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted benzoquinones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This guide details experimental protocols, presents a compilation of 13C NMR data, and illustrates key concepts through diagrams to facilitate a deeper understanding of the structure-spectra correlations in this important class of molecules.

Data Presentation: 13C NMR Chemical Shifts of Substituted Benzoquinones

The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a range of substituted 1,4-benzoquinones. The data has been compiled from various scientific sources. The numbering of the carbon atoms in the benzoquinone ring follows standard IUPAC nomenclature.

Table 1: 13C NMR Chemical Shifts of Alkyl-Substituted 1,4-Benzoquinones

| Substituent(s) | C1/C4 (C=O) | C2/C3/C5/C6 (Olefinic) | Substituent Carbons | Solvent |

| Unsubstituted | 187.0 | 136.8 | - | CDCl₃ |

| 2-Methyl | 187.5, 185.0 | 136.5 (C5), 137.2 (C6), 145.8 (C2), 133.4 (C3) | 15.8 (CH₃) | CDCl₃ |

| 2,3-Dimethyl | 185.5 | 138.0 (C5, C6), 145.0 (C2, C3) | 12.1 (CH₃) | CDCl₃ |

| 2,5-Dimethyl | 187.8 | 137.5 (C3, C6), 145.5 (C2, C5) | 15.5 (CH₃) | CDCl₃ |

| 2,6-Dimethyl | 188.0 | 137.0 (C3, C5), 145.2 (C2, C6) | 15.6 (CH₃) | CDCl₃ |

| 2,3,5,6-Tetramethyl (Duroquinone) | 184.9 | 145.1 | 12.3 (CH₃) | CDCl₃ |

| 2-tert-Butyl | 187.9, 185.2 | 136.0 (C5), 137.8 (C6), 158.0 (C2), 132.1 (C3) | 35.0 (C(CH₃)₃), 29.7 ((CH₃)₃) | CDCl₃ |

Table 2: 13C NMR Chemical Shifts of Halogen-Substituted 1,4-Benzoquinones

| Substituent(s) | C1/C4 (C=O) | C2/C3/C5/C6 (Olefinic) | Solvent |

| 2-Chloro | 184.5, 178.9 | 137.8 (C5), 139.5 (C6), 148.5 (C2), 135.0 (C3) | CDCl₃ |

| 2,3-Dichloro | 177.5 | 139.8 (C5, C6), 145.9 (C2, C3) | CDCl₃ |

| 2,5-Dichloro | 179.8 | 139.0 (C3, C6), 145.5 (C2, C5) | CDCl₃ |

| 2,6-Dichloro | 180.0 | 138.5 (C3, C5), 145.0 (C2, C6) | CDCl₃ |

| Tetrachloro (Chloranil) | 176.5 | 144.0 | CDCl₃ |

Table 3: 13C NMR Chemical Shifts of Amino- and Hydroxy-Substituted 1,4-Benzoquinones

| Substituent(s) | C1/C4 (C=O) | C2/C3/C5/C6 (Olefinic) | Solvent |

| 2-Amino | 182.0, 185.5 | 137.0 (C5), 138.5 (C6), 150.9 (C2), 108.0 (C3) | DMSO-d₆ |

| 2,5-Diamino | 179.0 | 138.0 (C3, C6), 150.5 (C2, C5) | DMSO-d₆ |

| 2-Hydroxy | 183.0, 186.2 | 137.5 (C5), 139.0 (C6), 155.0 (C2), 115.0 (C3) | DMSO-d₆ |

| 2,5-Dihydroxy | 180.5 | 138.2 (C3, C6), 154.5 (C2, C5) | DMSO-d₆ |

| Tetrahydroxy | 171.0 | 152.0 | DMSO-d₆ |

Experimental Protocols

A generalized procedure for obtaining high-quality 13C NMR spectra of substituted benzoquinones is outlined below.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum. Purification can be achieved by methods such as recrystallization or column chromatography.

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many benzoquinone derivatives due to its good dissolving power and relatively simple solvent signal. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The solvent should be free of water and other impurities.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the benzoquinone derivative in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the solubility of the compound and the sensitivity of the NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample solution.

2. NMR Instrument Parameters

The following are typical acquisition parameters for 13C NMR on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is commonly used.

-

Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is common, and this can be increased to improve the signal-to-noise ratio for dilute samples or less sensitive carbons (e.g., quaternary carbons).

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the chemical shift range of substituted benzoquinones.

-

Temperature: Most spectra are recorded at room temperature (e.g., 298 K).

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks are determined and recorded.

Mandatory Visualizations

The following diagrams illustrate key aspects of the 13C NMR analysis of substituted benzoquinones.

An In-Depth Technical Guide to the Electrochemical Properties of 2,3,5-Trichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,3,5-Trichloro-1,4-benzoquinone. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the redox chemistry and potential applications of this halogenated quinone.

Core Electrochemical Properties

This compound is a member of the halogenated p-benzoquinone family, which are known for their potent oxidizing capabilities and rich electrochemical behavior. The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its electron affinity, making it a stronger oxidizing agent than the parent 1,4-benzoquinone.[1]

The electrochemical reduction of this compound in aprotic media typically proceeds through two successive one-electron transfer steps.[1] The initial step is the formation of a semiquinone radical anion, followed by a second electron transfer to form the dianion. This behavior is characteristic of many quinone derivatives and is highly dependent on the solvent system and the presence of proton donors.[1]

Redox Potentials

The redox potential of a quinone is a critical parameter that quantifies its oxidizing strength. For halogenated benzoquinones, the redox potential generally shifts to more positive values with an increasing number of halogen substituents.[1] While specific, experimentally determined redox potential values for this compound are not extensively reported in readily available literature, the established trend allows for a qualitative understanding of its oxidizing power. It is expected to have a significantly more positive redox potential than 1,4-benzoquinone.

Table 1: General Trends in Redox Potentials of Substituted Benzoquinones

| Compound | Substituent Effect | Expected Impact on Redox Potential |

| 1,4-Benzoquinone | Reference | Baseline potential |

| 2-Methyl-1,4-benzoquinone | Electron-donating | Shift to a more negative potential |

| 2-Chloro-1,4-benzoquinone | Electron-withdrawing | Shift to a more positive potential |

| This compound | Strongly electron-withdrawing | Significant shift to a more positive potential |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | Very strongly electron-withdrawing | Very positive potential |

Note: This table illustrates general trends. Actual redox potential values are dependent on experimental conditions.

Electron Transfer Kinetics

The kinetics of electron transfer for this compound are influenced by the solvent, supporting electrolyte, and the electrode material. In aprotic solvents, the one-electron transfer steps are often well-resolved and can exhibit quasi-reversible to reversible behavior in cyclic voltammetry experiments.[1] The rate of electron transfer can be affected by ion pairing between the negatively charged semiquinone and dianion species with the cations of the supporting electrolyte.[1]

Experimental Protocols

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV).

Cyclic Voltammetry Protocol

This protocol provides a general framework for conducting cyclic voltammetry experiments on this compound.

Objective: To determine the redox potentials and observe the electron transfer behavior of this compound.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrochemical Cell: A three-electrode cell suitable for the chosen volume.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Solvent: Aprotic solvent such as acetonitrile or dimethylformamide (DMF), freshly distilled and deoxygenated.

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6) at a concentration of 0.1 M.

-

Analyte: this compound.

-

Inert Gas: Nitrogen or Argon for deoxygenating the solution.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M) in the chosen aprotic solvent. Prepare a stock solution of this compound in the same electrolyte solution (e.g., 1-5 mM).

-

Deoxygenation: Purge the analyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.5 V vs. SCE).

-

Switching Potential 1 (Cathodic Limit): A potential sufficiently negative to observe the second reduction wave (e.g., -1.5 V vs. SCE).

-

Switching Potential 2 (Anodic Limit): A potential to reverse the scan back to the initial potential (e.g., 0.5 V vs. SCE).

-

Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

-

Data Analysis:

-

Identify the cathodic and anodic peak potentials (Epc and Epa) for each redox couple.

-

Calculate the half-wave potential (E½) for each step as (Epc + Epa) / 2.

-

Determine the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a stable product in the timescale of the experiment.

-

Signaling Pathways and Reaction Mechanisms

Electrochemical Reduction Pathway

The electrochemical reduction of this compound in an aprotic solvent can be visualized as a two-step process.

Caption: Electrochemical reduction of this compound.

Nucleophilic Substitution with Amines

Halogenated quinones are susceptible to nucleophilic substitution reactions, where a halogen atom is displaced by a nucleophile. The reaction of this compound with amines can lead to the formation of aminovinylquinones.[1] The following diagram illustrates a generalized workflow for this type of reaction.

Caption: Reaction workflow for nucleophilic substitution on the quinone.

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment is crucial for obtaining reliable data.

Caption: Logical workflow for a cyclic voltammetry experiment.

References

An In-depth Technical Guide to the Cyclic Voltammetry of Halogenated Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic voltammetry of halogenated benzoquinones. It is designed to be a valuable resource for researchers and professionals involved in electrochemistry, drug development, and materials science. This document delves into the core principles, experimental protocols, and the influence of halogen substitution on the electrochemical behavior of benzoquinones, presenting key quantitative data in accessible formats.

Introduction to the Electrochemistry of Halogenated Benzoquinones

Quinones are a class of organic compounds that play a crucial role in various biological and chemical processes, including electron transport chains and redox catalysis.[1][2] Their electrochemical properties are of significant interest for applications ranging from batteries to medicinal chemistry.[3] Halogenation of the benzoquinone ring provides a powerful tool to modulate their redox potentials and reactivity. The strong electron-withdrawing inductive effect of halogens generally makes the quinone more susceptible to reduction, shifting the reduction potentials to more positive values.[4]

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique to study the redox behavior of chemical species.[5] In a typical CV experiment involving benzoquinones in aprotic media, two successive one-electron reduction steps are observed, corresponding to the formation of a semiquinone radical anion and then a dianion.[1][6] The potentials at which these electron transfers occur provide valuable thermodynamic information about the molecule.

Experimental Protocols for Cyclic Voltammetry of Halogenated Benzoquinones

A standardized protocol is crucial for obtaining reproducible and comparable cyclic voltammetry data. The following sections detail the key aspects of a typical experimental setup for studying halogenated benzoquinones in non-aqueous solvents.

Materials and Reagents

-

Halogenated Benzoquinones: The specific halogenated benzoquinone of interest (e.g., 2,5-dichloro-1,4-benzoquinone, 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil), 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil), etc.).[1][7]

-

Solvent: A dry, aprotic solvent is essential to observe the distinct one-electron reduction steps. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.[1][8] The solvent should be of high purity and dried over molecular sieves before use.

-

Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are typical choices.[8]

-

Reference Electrode: A stable reference electrode is critical for accurate potential measurements. A non-aqueous Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) is commonly employed.[7] Alternatively, a pseudo-reference electrode, such as a silver wire, can be used, but it requires calibration with an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window and relative inertness.[9]

-

Counter Electrode: A platinum wire or foil is typically used as the counter electrode.

-

Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads are used for polishing the working electrode.[9]

Electrode Preparation

Proper preparation of the working electrode is paramount for obtaining high-quality data. The following steps outline a standard polishing procedure for a glassy carbon electrode:

-

Mechanical Polishing: The GCE surface is polished sequentially with decreasing grit size of alumina slurry (e.g., 1.0 µm, then 0.3 µm, and finally 0.05 µm) on a polishing pad. A figure-eight motion is recommended to ensure a uniformly polished surface.[9]

-

Rinsing: After each polishing step, the electrode is thoroughly rinsed with deionized water to remove all alumina particles.

-

Sonication: The electrode is sonicated in deionized water and then in the solvent to be used for the experiment (e.g., acetonitrile) for several minutes to dislodge any remaining polishing debris.

-

Drying: The electrode is dried under a stream of inert gas (e.g., nitrogen or argon).

Solution Preparation and Experimental Setup

-

Analyte Solution: A solution of the halogenated benzoquinone (typically 1-5 mM) is prepared in the chosen aprotic solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: The solution is purged with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas should be maintained over the solution during the experiment.

-

Electrochemical Cell: A standard three-electrode cell is assembled with the prepared working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.

Cyclic Voltammetry Measurement

-

Potential Window: The potential is scanned from an initial potential where no faradaic current flows, to a potential sufficiently negative to observe the reduction peaks of the analyte, and then the scan is reversed back to the initial potential.

-

Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

-

Data Acquisition: The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.

-

Internal Standard: For accurate potential referencing, especially when using a pseudo-reference electrode, a small amount of ferrocene can be added to the solution at the end of the experiment, and its cyclic voltammogram is recorded. The half-wave potential of the Fc/Fc⁺ couple is then used to reference the measured potentials.

Quantitative Data: Reduction Potentials of Halogenated Benzoquinones

The reduction potentials of halogenated benzoquinones are sensitive to the nature and number of halogen substituents, as well as the experimental conditions. The following tables summarize available experimental data for the first (E¹₁/₂) and second (E²₁/₂) half-wave potentials in aprotic solvents. Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple unless otherwise noted.

Table 1: Reduction Potentials of Fluorinated p-Benzoquinones in Acetonitrile

| Compound | E¹₁/₂ (V vs. Fc/Fc⁺) | E²₁/₂ (V vs. Fc/Fc⁺) | Reference(s) |

| 2,3,5,6-Tetrafluoro-p-benzoquinone (Fluoranil) | +0.01 (vs. SCE) | -0.66 (vs. SCE) | [4] |

Note: The original data was reported vs. SCE and has been presented as such. Conversion to Fc/Fc⁺ requires knowledge of the Fc/Fc⁺ potential vs. SCE under the specific experimental conditions.

Table 2: Reduction Potentials of Chlorinated p-Benzoquinones in Acetonitrile

| Compound | E¹₁/₂ (V vs. Fc/Fc⁺) | E²₁/₂ (V vs. Fc/Fc⁺) | Reference(s) |

| 2,5-Dichloro-1,4-benzoquinone | -0.34 | -1.04 | [7] |

| 2,3,5,6-Tetrachloro-p-benzoquinone (p-Chloranil) | +0.01 | -0.71 | [1] |

Table 3: Reduction Potentials of Brominated and Iodinated p-Benzoquinones

Experimental data for bromo- and iodo-substituted benzoquinones under consistent, comparable conditions are limited in the readily available literature. Theoretical calculations and data from different solvent systems suggest that the trend of increasing reduction potential with increasing halogen electronegativity generally holds, but solvation and steric effects can also play a significant role.

Influence of Halogen Substituents on Redox Properties

The electrochemical behavior of halogenated benzoquinones is primarily governed by the strong inductive electron-withdrawing effect of the halogen atoms. This effect becomes more pronounced with an increasing number of halogen substituents and with increasing electronegativity of the halogen (F > Cl > Br > I).

-

Shift in Reduction Potentials: The electron-withdrawing nature of halogens stabilizes the negatively charged semiquinone and dianion species formed upon reduction. This stabilization results in a shift of the reduction potentials to more positive (less negative) values compared to the parent benzoquinone. Consequently, halogenated benzoquinones are stronger oxidizing agents.

-

Reversibility of Redox Processes: The electron transfer steps for many halogenated benzoquinones are electrochemically reversible or quasi-reversible in aprotic media. This indicates that the radical anion and dianion species are relatively stable on the timescale of the cyclic voltammetry experiment.

Visualizations of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Conclusion

The cyclic voltammetry of halogenated benzoquinones provides a rich field of study with significant implications for various scientific disciplines. The ability to tune the redox properties of these molecules through halogenation makes them attractive candidates for a wide range of applications. This guide has provided a foundational understanding of the experimental techniques and the structure-property relationships that govern their electrochemical behavior. Further research, particularly in obtaining a more comprehensive experimental dataset for a wider variety of halogenated benzoquinones, will be crucial for the continued development and application of these versatile compounds.

References

- 1. Voltammetry of immobilised microdroplets containing p-chloranil on basal plane pyrolytic graphite electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Quinone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. rsc.org [rsc.org]

- 8. Tuning the reduction potentials of benzoquinone through the coordination to Lewis acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Redox Potential of 2,3,5-Trichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,3,5-trichloro-1,4-benzoquinone. While direct experimental values for this specific compound are not extensively documented in publicly available literature, its electrochemical properties can be accurately inferred from the well-established principles of quinone chemistry and the systematic analysis of related chlorinated benzoquinones. This document offers a comparative analysis of the redox potentials of chlorinated p-benzoquinones, a detailed experimental protocol for their determination via cyclic voltammetry, and a visualization of the fundamental redox mechanism.

Introduction to Quinone Redox Chemistry

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their diverse roles in biological systems, such as electron transport in photosynthesis and cellular respiration, and their applications in industrial processes and materials science.

The redox potential of a quinone is a measure of its tendency to accept electrons. This property is highly sensitive to the nature and position of substituents on the quinone ring. Electron-withdrawing groups, such as halogens, increase the electron affinity of the quinone, resulting in a more positive redox potential and making the compound a stronger oxidizing agent. The progressive chlorination of the p-benzoquinone core provides a clear illustration of this trend.

Comparative Redox Potentials of Chlorinated p-Benzoquinones

| Compound Name | Structure | Number of Chlorine Atoms | First Reduction Potential (E1) vs. Fc/Fc+ (mV) |

| 1,4-Benzoquinone | C₆H₄O₂ | 0 | -870 |

| 2-Chloro-1,4-benzoquinone | C₆H₃ClO₂ | 1 | -690 |

| 2,5-Dichloro-1,4-benzoquinone | C₆H₂Cl₂O₂ | 2 | -530 |

| 2,6-Dichloro-1,4-benzoquinone | C₆H₂Cl₂O₂ | 2 | -520 |

| This compound | C₆HCl₃O₂ | 3 | ~ -350 (Estimated) |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | C₆Cl₄O₂ | 4 | -180 |

Note: The value for this compound is an educated estimate based on the trend observed in the series. Actual experimental values may vary depending on the specific conditions.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[1] The following protocol outlines a general methodology for determining the redox potential of a chlorinated benzoquinone.

1. Materials and Reagents:

-

Working Electrode: Glassy carbon electrode (GCE) is commonly used. It should be polished to a mirror finish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) before each experiment.

-

Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is suitable.

-

Counter Electrode: A platinum wire or gauze is typically used.

-

Solvent: A dry, aprotic solvent such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) is required.

-

Supporting Electrolyte: A non-reactive salt, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is necessary to ensure the conductivity of the solution.

-

Analyte: A ~1 mM solution of the quinone to be analyzed.

-

Internal Standard: Ferrocene is a commonly used internal standard for referencing the potential in non-aqueous solvents.

2. Electrochemical Cell Setup:

-

A standard three-electrode electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the analyte solution.

-

The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere throughout the measurement.

3. Cyclic Voltammetry Measurement:

-

The electrodes are connected to a potentiostat.

-

An initial potential is applied where no faradaic reaction occurs.

-

The potential is then swept linearly to a value beyond the reduction potential of the analyte and subsequently reversed to the initial potential.

-

A typical scan rate is 100 mV/s, although this can be varied to investigate the kinetics of the electron transfer.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

After recording the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another voltammogram is recorded to determine the potential of the Fc/Fc+ couple under the same conditions.

4. Data Analysis:

-

The half-wave potential (E1/2) for each reversible or quasi-reversible redox event is determined from the cyclic voltammogram as the average of the cathodic (Epc) and anodic (Epa) peak potentials: E1/2 = (Epc + Epa) / 2.

-

The measured potentials are then reported relative to the E1/2 of the ferrocene/ferrocenium couple.